3-(1H-imidazol-1-yl)aniline
Overview
Description
3-(1H-imidazol-1-yl)aniline is a chemical compound that features an imidazole ring attached to an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the aniline moiety consists of a benzene ring attached to an amino group
Scientific Research Applications
3-(1H-imidazol-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties
Safety and Hazards
The safety information for “3-(1H-imidazol-1-yl)aniline” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
Imidazole compounds, including “3-(1H-imidazol-1-yl)aniline”, continue to be an area of interest in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
Mechanism of Action
Target of Action
3-(1H-imidazol-1-yl)aniline is a compound that contains an imidazole moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Imidazole is a key chemical group in several biomolecules, including histidine and purines . Therefore, it’s plausible that this compound could potentially affect pathways related to these biomolecules.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph and salt concentration can affect the interaction of similar compounds with their targets .
Biochemical Analysis
Biochemical Properties
3-(1H-imidazol-1-yl)aniline plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between this compound and these enzymes can influence the metabolic pathways and the overall biochemical reactions in which these enzymes are involved .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, imidazole derivatives are known to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to changes in gene expression and subsequent cellular responses. The specific interactions of this compound at the molecular level are crucial for understanding its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can degrade over time, leading to changes in their biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can cause toxic or adverse effects. Studies have shown that imidazole derivatives can have threshold effects, where a certain dosage is required to achieve the desired therapeutic effect. Understanding the dosage effects of this compound is crucial for its safe and effective use in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the metabolism of imidazole derivatives. These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding the metabolic pathways of this compound is important for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the localization and accumulation of this compound in specific tissues can affect its biochemical activity. Understanding the transport and distribution of the compound is crucial for predicting its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, imidazole derivatives can be localized to the mitochondria, where they can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)aniline typically involves the reaction of aniline with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The amino group on the aniline moiety can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Comparison with Similar Compounds
- 4-(1H-imidazol-1-yl)aniline
- 2-(1H-imidazol-1-yl)aniline
- 3-(4-methyl-1H-imidazol-1-yl)aniline
Comparison: 3-(1H-imidazol-1-yl)aniline is unique due to the specific positioning of the imidazole ring on the aniline moiety, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
3-imidazol-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKJLZRWXBUBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313503 | |
Record name | 3-(1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112677-67-5 | |
Record name | 3-(1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20313503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.